molecular formula C10H11N3O2S B14642906 N-1,3-Benzothiazol-2-yl-N'-(hydroxymethyl)-N-methylurea CAS No. 53159-45-8

N-1,3-Benzothiazol-2-yl-N'-(hydroxymethyl)-N-methylurea

Katalognummer: B14642906
CAS-Nummer: 53159-45-8
Molekulargewicht: 237.28 g/mol
InChI-Schlüssel: HLHXDDLEUHJSLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1,3-Benzothiazol-2-yl-N’-(hydroxymethyl)-N-methylurea is a chemical compound with the molecular formula C9H9N3O2S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzothiazole ring, a hydroxymethyl group, and a methylurea moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-Benzothiazol-2-yl-N’-(hydroxymethyl)-N-methylurea typically involves the reaction of benzothiazole derivatives with hydroxymethylurea under specific conditions. One common method includes the use of formaldehyde and a suitable catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of N-1,3-Benzothiazol-2-yl-N’-(hydroxymethyl)-N-methylurea involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure consistency and purity. The final product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-1,3-Benzothiazol-2-yl-N’-(hydroxymethyl)-N-methylurea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 50-70°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-25°C.

    Substitution: Various nucleophiles such as amines or thiols; reaction temperature around 20-40°C.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-1,3-Benzothiazol-2-yl-N’-(hydroxymethyl)-N-methylurea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of N-1,3-Benzothiazol-2-yl-N’-(hydroxymethyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1,3-Benzothiazol-2-yl)-N’-(1-naphthyl)urea
  • N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine

Uniqueness

N-1,3-Benzothiazol-2-yl-N’-(hydroxymethyl)-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

53159-45-8

Molekularformel

C10H11N3O2S

Molekulargewicht

237.28 g/mol

IUPAC-Name

1-(1,3-benzothiazol-2-yl)-3-(hydroxymethyl)-1-methylurea

InChI

InChI=1S/C10H11N3O2S/c1-13(9(15)11-6-14)10-12-7-4-2-3-5-8(7)16-10/h2-5,14H,6H2,1H3,(H,11,15)

InChI-Schlüssel

HLHXDDLEUHJSLK-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=NC2=CC=CC=C2S1)C(=O)NCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.